![molecular formula C26H34N2O8S B2552345 2-(3,4,5-三乙氧基苯甲酰胺基)-4,5-二氢噻吩并[2,3-c]吡啶-3,6(7H)-二羧酸二乙酯 CAS No. 864926-78-3](/img/structure/B2552345.png)

2-(3,4,5-三乙氧基苯甲酰胺基)-4,5-二氢噻吩并[2,3-c]吡啶-3,6(7H)-二羧酸二乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

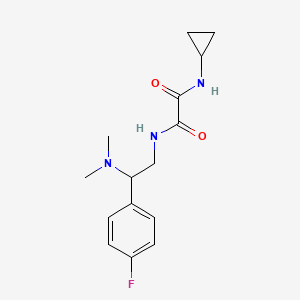

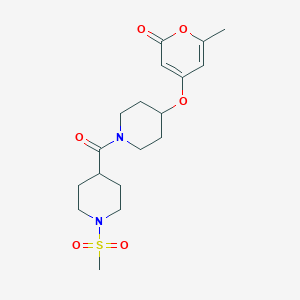

The compound of interest, diethyl 2-(3,4,5-triethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, is a structurally complex molecule that features a thienopyridine core substituted with a triethoxybenzamido group and diethyl dicarboxylate groups. This molecule is related to various heterocyclic compounds that have been synthesized and studied for their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions starting from simple precursors. For example, diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6 dicarboxylate is used as a starting material for constructing novel heterocyclic systems such as pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related derivatives . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies may be employed, involving the formation of the thienopyridine core followed by functionalization with the appropriate substituents.

Molecular Structure Analysis

The molecular structure of related compounds often features a planar thienopyridine moiety, as seen in the crystal structure of diethyl 4-(4-bromophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate . The presence of substituents like methoxy groups can influence the hydrogen bonding patterns within the crystal, as observed in methoxy-substituted diethyl 4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates . These interactions can affect the overall stability and properties of the crystal.

Chemical Reactions Analysis

The reactivity of the compound is likely to be influenced by the presence of the diethyl dicarboxylate groups and the substituted benzamido group. In related compounds, these functional groups participate in various chemical reactions, such as condensation reactions to form chromeno[4,3-b]pyridines . The electron-donating methoxy groups in the triethoxybenzamido substituent may also affect the reactivity of the aromatic ring towards electrophilic substitution reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of diethyl 2-(3,4,5-triethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate are not provided, related compounds exhibit properties such as solubility in organic solvents, melting points, and crystallinity that are influenced by their molecular structure. For instance, the crystal structure of diethyl 4-(4-bromophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate shows intermolecular and intramolecular hydrogen bonding, which can affect the melting point and solubility . The presence of fluorine atoms in some related compounds can also contribute to their physical properties, as seen in the moderate antituberculosis activity of a fluorinated pyrazolopyrimidine derivative .

科学研究应用

杂环化合物的合成

2-异硫氰酸根-4,5,6,7-四氢噻吩并[2,3-c]吡啶-3,6 二羧酸二乙酯已被用作构建新型杂环体系的起始原料。它在合成吡啶并[4',3':4,5]噻吩并[2,3-d]嘧啶、吡啶并[4',3':4,5]噻吩并[2,3-d]-[1,2,4]三唑并[1,5-a]嘧啶和吡啶并[4',3':4,5]噻吩并[2,3-d][1,3,4]噻二唑并[3,2-a]嘧啶衍生物等衍生物方面发挥了至关重要的作用 (Ahmed, 2002).

抗癌活性

该化合物已作为构建包含噻吩单元的新杂环的构件。其中一些新合成的化合物被评估了对结肠 HCT-116 人癌细胞系的抗癌活性,其中某些衍生物显示出有效的活性 (Abdel-Motaal, Alanzy, & Asem, 2020).

多官能杂环衍生物的开发

利用该化合物的新型合成方法导致有效地创建了多种多官能化三杂环苯并噻唑衍生物。这些方法具有操作简单、反应时间短和环境友好的特点,突出了该化合物在促进有机合成中的多功能性 (Bhoi, Borad, Pithawala, & Patel, 2016).

抗精神病药物的合成

该化合物还促进了抗精神病药物的合成,证明了其在药物化学中的广泛适用性。与现有治疗方法相比,这些合成的药物显示出巨大的潜力,进一步强调了该化合物在药物开发过程中的价值 (de Paulis et al., 1986).

属性

IUPAC Name |

diethyl 2-[(3,4,5-triethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O8S/c1-6-32-18-13-16(14-19(33-7-2)22(18)34-8-3)23(29)27-24-21(25(30)35-9-4)17-11-12-28(15-20(17)37-24)26(31)36-10-5/h13-14H,6-12,15H2,1-5H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUADFUFMLUDKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N2O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(dimethylamino)ethyl)-3-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2552264.png)

![4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2552265.png)

![1'-[3-(3-Bromo-4-methoxyphenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2552268.png)

![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2552278.png)

![N-ethyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2552280.png)

![4-benzyl-7-hydroxy-N-(3-methoxyphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2552281.png)

![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2552283.png)

![(Z)-N-Benzyl-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2552284.png)